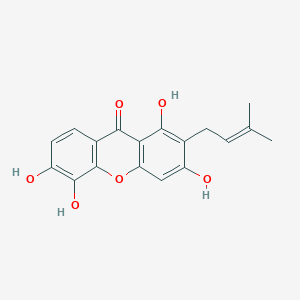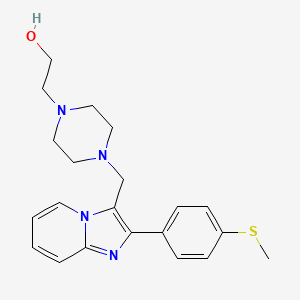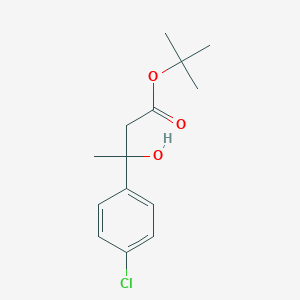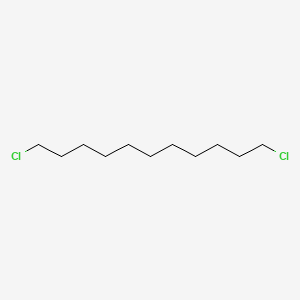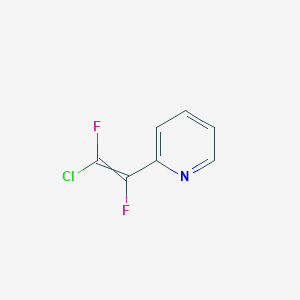![molecular formula C17H23NO6 B14744102 Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate CAS No. 5345-28-8](/img/structure/B14744102.png)
Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are typically derived from carboxylic acids and alcohols. This compound is characterized by the presence of a nitrophenyl group, which is a benzene ring substituted with a nitro group (NO2), and a propanedioate group, which is a diester of malonic acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate can be achieved through a multi-step process involving the alkylation of diethyl malonate with an appropriate alkyl halide. The general steps are as follows:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with an alkyl halide, such as ethyl bromide, in an S_N2 reaction to form the alkylated product.
Nitration: The alkylated product is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group onto the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are added in a controlled manner to optimize yield and purity.
化学反应分析
Types of Reactions
Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: Amino derivatives.
Substitution: Amide or ether derivatives.
Hydrolysis: Carboxylic acids.
科学研究应用
Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity due to the presence of the nitrophenyl group.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or antimicrobial properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes or receptors. The ester groups can be hydrolyzed to release carboxylic acids, which can participate in various biochemical pathways.
相似化合物的比较
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used as a precursor in organic synthesis.
Dimethyl malonate: Another ester of malonic acid, similar in structure but with methyl groups instead of ethyl groups.
Ethyl acetoacetate: An ester with a similar structure but with a keto group instead of a nitrophenyl group.
Uniqueness
Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
5345-28-8 |
|---|---|
分子式 |
C17H23NO6 |
分子量 |
337.4 g/mol |
IUPAC 名称 |
diethyl 2-ethyl-2-[2-(2-nitrophenyl)ethyl]propanedioate |
InChI |
InChI=1S/C17H23NO6/c1-4-17(15(19)23-5-2,16(20)24-6-3)12-11-13-9-7-8-10-14(13)18(21)22/h7-10H,4-6,11-12H2,1-3H3 |
InChI 键 |
OGGDIGKWJMPBAD-UHFFFAOYSA-N |
规范 SMILES |
CCC(CCC1=CC=CC=C1[N+](=O)[O-])(C(=O)OCC)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


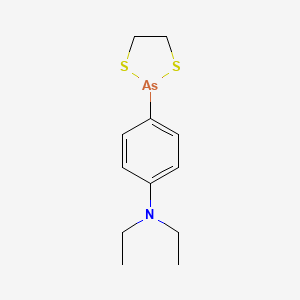
![[4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate](/img/structure/B14744033.png)
![2-[4-(Pentyloxy)phenyl]acetamide](/img/structure/B14744040.png)

![7,8,9,10-Tetrahydrocyclohepta[de]naphthalene](/img/structure/B14744061.png)

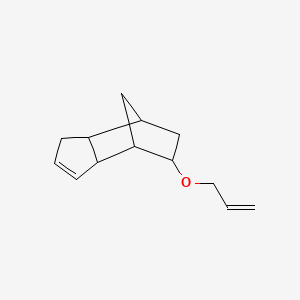
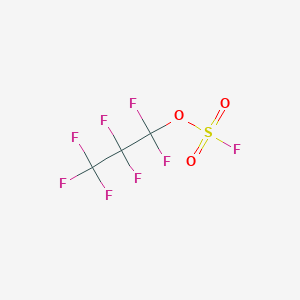
![1h-[1,4]Diazepino[1,2-a]benzimidazole](/img/structure/B14744077.png)
